molecular formula C26H31N3O7S2 B2605303 (Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 897733-99-2

(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2605303
CAS RN: 897733-99-2
M. Wt: 561.67
InChI Key: DYGZKEHHHBPRES-RQZHXJHFSA-N
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Description

(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C26H31N3O7S2 and its molecular weight is 561.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds similar to the one mentioned are often synthesized and characterized for their structural properties. For example, the synthesis and characterization of thiazolidinone derivatives and their physical properties have been extensively studied. These derivatives are synthesized and analyzed using various spectroscopic methods and X-ray diffraction to understand their molecular structure, electronic properties, and intermolecular interactions. Such studies are crucial for the development of new materials with potential applications in electronics, photonics, and as catalysts in organic synthesis (Megrouss et al., 2019).

Reactivity and Mechanistic Studies

The reactivity of thiazole and thiazolidinone compounds with various reagents is another area of interest. These studies provide insights into the mechanisms of reactions involving such compounds. For instance, the reaction of iminothiadiazolines with activated acetylenes has been explored to understand the competitive pathways through hypervalent sulfurane and zwitterion formations. These mechanistic studies are crucial for developing new synthetic methodologies and for the synthesis of novel compounds with potential applications in drug development and materials science (Yamamoto et al., 1989).

Potential Biological Applications

While the specific request was to exclude information related to drug use, dosage, and side effects, it's worth noting that similar compounds often undergo evaluation for biological activities. Research in this domain focuses on the synthesis of novel derivatives and their preliminary biological screening for antimicrobial, antifungal, or anticancer properties. Such studies are foundational for discovering new therapeutic agents.

Catalytic Applications

Some thiazole derivatives are investigated for their catalytic properties. For example, the encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y has been studied for its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research highlights the potential of thiazole derivatives in catalysis, contributing to more sustainable and efficient chemical processes (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name

ethyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O7S2/c1-5-14-28(15-6-2)38(33,34)20-11-8-18(9-12-20)24(31)27-26-29(17-23(30)35-4)21-13-10-19(16-22(21)37-26)25(32)36-7-3/h8-13,16H,5-7,14-15,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGZKEHHHBPRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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